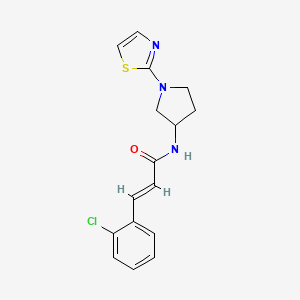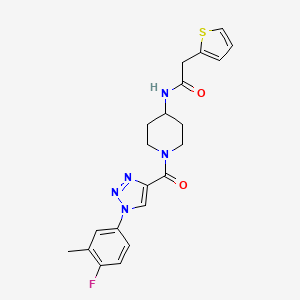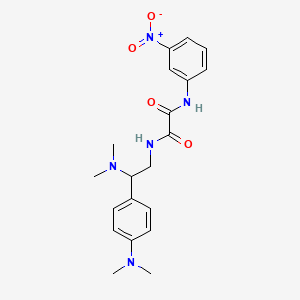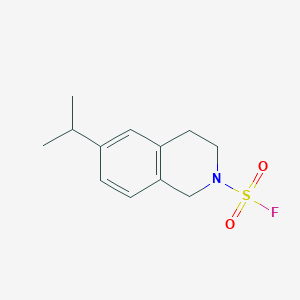![molecular formula C9H9BrF2N2O2 B2548795 [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1001500-11-3](/img/structure/B2548795.png)
[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C9H9BrF2N2O2 and its molecular weight is 295.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds has been a significant area of research, with various methodologies developed to create complex structures. For example, the cyclization reaction of cyclopropylideneacetic acids and esters, mediated by CuX(2), offers a pathway to synthesize furanones and dihydropyran-2-ones, demonstrating the versatility in creating heterocyclic systems (Huang & Zhou, 2002). Similarly, the facile synthesis of 3-aryl-4-pyrazoleacetic acids highlights a straightforward approach to access pyrazole derivatives, showcasing the adaptability of such compounds in synthetic chemistry (Curzu et al., 1990).
Development of Novel Fused and Spiro Heterocyclic Systems
The exploration of new fused and spiro heterocyclic systems is another application, where derivatives of 4-bromo-1-phenyl-3,5-pyrazolidinedione were synthesized, leading to a variety of heterocyclic compounds. This research demonstrates the potential of using such frameworks to develop new chemical entities with possible applications in medicinal chemistry and material science (Abdel-rahman et al., 2004).
Germination Inhibitory Constituents
In the field of agriculture and plant science, compounds derived from or similar to [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid have been identified as germination inhibitory constituents. This finding underscores the potential application of such compounds in developing herbicides or plant growth regulators, providing an ecological approach to managing weed growth and optimizing agricultural productivity (Oh et al., 2002).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of compounds related to this compound have been a focus of pharmaceutical research. Studies have shown that certain derivatives exhibit significant activity against a range of microbial and fungal pathogens, indicating their potential as lead compounds in the development of new antimicrobial and antifungal agents (Reddy et al., 2013).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazoline derivatives, including those structurally related to this compound, has demonstrated their effectiveness in protecting metal surfaces from corrosion. This application is particularly relevant in industries where metal durability and longevity are critical, offering a cost-effective and efficient solution for corrosion protection (Lgaz et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2O2/c10-6-7(9(11)12)13-14(3-5(15)16)8(6)4-1-2-4/h4,9H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSXTDRAALFSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC(=O)O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-sulfonamide](/img/structure/B2548718.png)
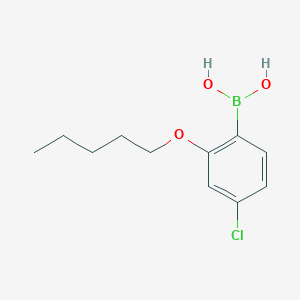


![N'-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzohydrazide](/img/structure/B2548723.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2548725.png)

